REACTION_CXSMILES
|
[Na].C(OCC)(=O)[CH2:3][C:4]([CH3:6])=[O:5].[C:11]1([CH2:17][CH2:18]Br)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)C>[C:11]1([CH2:17][CH2:18][CH2:3][C:4](=[O:5])[CH3:6])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
43 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
65 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCBr
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours at the same temperature with 150 ml of 50% sulfuric acid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed again (21 hours)
|
Duration
|
21 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
DISTILLATION
|
Details
|
the mixture is distilled
|
Type
|
TEMPERATURE
|
Details
|
The product is first heated for 5 h to 90° C. with 350 ml of 5% sodium hydroxide
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WAIT
|
Details
|
the product is left
|
Type
|
WAIT
|
Details
|
to stand for 48 hours
|
Duration
|
48 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts are dried over sodium sulfate and 3a
|
Type
|
CUSTOM
|
Details
|
is finally obtained
|
Type
|
CUSTOM
|
Details
|
in good yield by distillation (b.p.: 132-134° C., 2.3 103 Pa (17 Torr))
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |